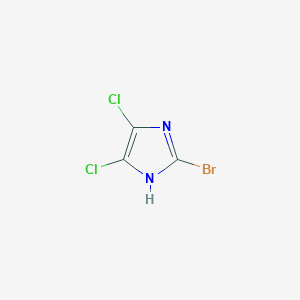

2-Bromo-4,5-dichloro-1H-imidazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4,5-dichloro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrCl2N2/c4-3-7-1(5)2(6)8-3/h(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULQOTGFPPFUMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166976 | |

| Record name | Imidazole, 2-bromo-4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16076-27-0 | |

| Record name | 2-Bromo-4,5-dichloro-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16076-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-dichloroimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016076270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4,5-dichloroimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidazole, 2-bromo-4,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dichloro-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-4,5-dichloroimidazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4VL672K4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,5-dichloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 2-Bromo-4,5-dichloro-1H-imidazole. This halogenated imidazole derivative serves as a valuable building block in synthetic chemistry, particularly in the development of biologically active compounds.

Core Chemical Properties

This compound is a solid, crystalline compound with the molecular formula C₃HBrCl₂N₂.[1][2] Its core structure consists of an imidazole ring substituted with one bromine and two chlorine atoms. The physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₃HBrCl₂N₂ | [1][2] |

| Molecular Weight | 215.86 g/mol | [2][3] |

| Appearance | White to pale brown or pale grey crystals or powder | [1] |

| Melting Point | 223 °C (decomposes) | [3][4] |

| Boiling Point (Predicted) | 350.8 ± 45.0 °C | N/A |

| Density (Predicted) | 2.135 ± 0.06 g/cm³ | N/A |

| Assay | ≥96% | [3] |

| Storage Temperature | 2-8°C | [4] |

| CAS Number | 16076-27-0 | [2][3] |

| InChI Key | SULQOTGFPPFUMG-UHFFFAOYSA-N | [1] |

| SMILES | Clc1nc(Br)[nH]c1Cl | [3] |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through the direct bromination of 4,5-dichloroimidazole using bromine.[4] This electrophilic substitution reaction targets the C2 position of the imidazole ring, which is activated for such reactions.

General Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on the synthesis of similar compounds and should be adapted and optimized for specific laboratory conditions.

Materials:

-

4,5-dichloroimidazole

-

Bromine

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)

-

Base (e.g., sodium acetate, if using acetic acid)

-

Sodium thiosulfate solution (for quenching)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

In a well-ventilated fume hood, dissolve 4,5-dichloroimidazole in a suitable anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent to the cooled reaction mixture via the dropping funnel.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0°C to room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Application in the Synthesis of Bioactive Molecules

A key application of this compound is its use as a precursor in the synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole, a compound that has demonstrated potent insecticidal activity.[4]

Experimental Protocol: Synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole

This protocol is based on the known N-alkylation reactions of imidazoles.

Materials:

-

This compound

-

A suitable base (e.g., sodium hydride)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran)

-

Chloromethyl methyl ether (or a suitable equivalent)

Procedure:

-

Suspend this compound in an anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath and add a suitable base (e.g., sodium hydride) portion-wise.

-

Stir the mixture at a low temperature for a period to allow for the deprotonation of the imidazole nitrogen.

-

Slowly add chloromethyl methyl ether to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water.

-

Extract the product with an appropriate organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography.

Spectroscopic Data

Despite extensive searches of chemical databases and literature, detailed experimental ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are not publicly available at this time. Researchers are advised to perform their own spectral analysis for characterization upon synthesis. For reference, the mass spectrum of the precursor, 4,5-dichloroimidazole, is available in the NIST WebBook.[5]

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the specific biological activities or the involvement of this compound in any signaling pathways. Its primary known biological relevance is as an intermediate in the synthesis of insecticidal compounds.[4] The broader class of halogenated imidazoles is of interest in medicinal chemistry for developing compounds with a range of potential therapeutic effects, including antimicrobial and anticancer activities.

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships of this compound.

Caption: Synthetic pathway of this compound and its derivative.

References

In-Depth Technical Guide: 2-Bromo-4,5-dichloro-1H-imidazole (CAS: 16076-27-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dichloro-1H-imidazole, a halogenated imidazole derivative with applications as a key intermediate in the synthesis of bioactive molecules. This document consolidates available data on its chemical and physical properties, synthesis, safety, and potential applications, with a focus on its role in chemical and pharmaceutical research.

Core Compound Information

This compound is a substituted imidazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. The strategic placement of bromine and chlorine atoms provides multiple reactive sites for further chemical modifications, making it a versatile building block in organic synthesis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 16076-27-0 |

| Molecular Formula | C₃HBrCl₂N₂ |

| Molecular Weight | 215.86 g/mol |

| IUPAC Name | This compound |

| Appearance | White to pale brown or pale grey crystals or powder |

| Melting Point | 223 °C (decomposes) |

| SMILES | Clc1nc(Br)[nH]c1Cl |

| InChI | 1S/C3HBrCl2N2/c4-3-7-1(5)2(6)8-3/h(H,7,8) |

| InChI Key | SULQOTGFPPFUMG-UHFFFAOYSA-N |

Synthesis

This compound can be synthesized via the bromination of 4,5-dichloroimidazole.[1] While a detailed, peer-reviewed experimental protocol for this specific transformation is not widely published, a general procedure can be adapted from standard methods for the halogenation of imidazoles.

Representative Experimental Protocol: Bromination of a Dihaloimidazole

This protocol is a representative example for the synthesis of a trihaloimidazole and may require optimization for the specific synthesis of this compound.

Materials:

-

4,5-dichloroimidazole

-

Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Acetic Acid)

-

Sodium bicarbonate or another suitable base (for workup)

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-dichloroimidazole (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1-1.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture again in an ice bath and quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate until the orange-red color of bromine disappears.

-

Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves primarily as a versatile intermediate in organic synthesis. Its utility stems from the presence of multiple halogen substituents that can be selectively functionalized, for instance, through cross-coupling reactions.

-

Agrochemicals: It is a precursor for the synthesis of 1-methoxymethyl-2-bromo-4,5-dichloroimidazole, a compound that has demonstrated potent insecticidal activity.[1]

-

Pharmaceutical Intermediates: The imidazole core is a privileged structure in medicinal chemistry. Halogenated imidazoles are key building blocks for the synthesis of a wide range of biologically active molecules, including potential kinase inhibitors and antiviral agents. The bromo and chloro substituents on this compound can be utilized in reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings to build more complex molecular architectures.

-

Material Science: Imidazole-based compounds are also explored in the development of functional materials where the electronic properties of the imidazole ring are of interest.

Biological Activity and Potential Mechanism of Action

While specific biological activity data for this compound is limited, the broader class of azole compounds, which includes imidazoles, is well-known for its antifungal properties.[2][3] However, it is important to note that in some specific molecular contexts, the presence of a 4,5-dichloro-1H-imidazole moiety has been associated with a decrease in antifungal activity, indicating that the substitution pattern is a critical determinant of efficacy.

The primary mechanism of action for azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase (also known as CYP51).[2][3] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The proposed mechanism involves:

-

The nitrogen atom (N-3) of the imidazole ring coordinates to the heme iron atom in the active site of lanosterol 14α-demethylase.[2]

-

This binding prevents the natural substrate, lanosterol, from accessing the active site.[3]

-

The inhibition of this enzyme disrupts the synthesis of ergosterol.[2]

-

This leads to the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[3]

-

The altered sterol composition increases membrane permeability and fluidity, ultimately leading to the inhibition of fungal growth and cell death.[2][3]

Caption: The ergosterol biosynthesis pathway and the inhibitory action of azole compounds.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed. |

| Skin Irritation (Category 2) | GHS07 (Exclamation mark) | H315: Causes skin irritation. | |

| Eye Irritation (Category 2A) | GHS07 (Exclamation mark) | H319: Causes serious eye irritation. | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system | GHS07 (Exclamation mark) | H335: May cause respiratory irritation. |

Recommended Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts if ventilation is inadequate.

First-Aid Measures:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Always refer to the latest Safety Data Sheet (SDS) for complete and detailed safety information.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the fields of agrochemicals and pharmaceuticals. While detailed public data on its specific biological activities and spectroscopic properties are scarce, its structural features suggest significant potential for derivatization. Researchers working with this compound should adhere to strict safety protocols due to its toxicity. Further research into the biological effects and synthetic applications of this and related trihaloimidazoles could lead to the discovery of novel bioactive compounds.

References

Technical Guide: Physicochemical Properties of 2-Bromo-4,5-dichloro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dichloro-1H-imidazole is a halogenated imidazole derivative. Imidazole rings are significant structural motifs in many pharmaceutical compounds and biologically active molecules. This document provides a concise technical overview of the known physical and chemical properties of this compound, a key intermediate in the synthesis of various organic compounds, including those with potential insecticidal activity.[1] The strategic placement of bromo and chloro substituents makes it a versatile building block for further chemical modifications.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

SMILES: Clc1nc(Br)[nH]c1Cl[1]

Physicochemical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Source |

| Appearance | White to pale brown or pale grey crystals or powder | Thermo Fisher Scientific |

| Melting Point | 223 °C (decomposes) | [1][3] |

| Boiling Point | Not available (decomposes) | N/A |

| Solubility | Data not readily available in common solvents. | N/A |

Experimental Protocols

Protocol: Melting Point Determination (Capillary Method)

This protocol outlines a standard method for determining the melting point of a solid crystalline compound like this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of this compound is finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The apparatus is heated at a rapid rate initially until the temperature is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The sample is observed closely through the magnifying lens.

-

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range. For this compound, decomposition is observed at 223 °C.[1][3] This would be noted by changes in color, gas evolution, or other visible signs of degradation.

Synthesis and Reactions

This compound is typically synthesized via the bromination of 4,5-dichloroimidazole.[1] This reaction provides a direct route to this halogenated intermediate.

Caption: Synthesis of this compound.

This intermediate is valuable in the synthesis of more complex molecules. For instance, it can be used to produce 1-methoxymethyl-2-bromo-4,5-dichloroimidazole, a compound noted for its potent insecticidal properties.[1] It also serves as a precursor for synthesizing other 2-substituted 4,5-dichloroimidazoles.[1]

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

2-Bromo-4,5-dichloro-1H-imidazole molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-4,5-dichloro-1H-imidazole

This technical guide provides comprehensive information on the physicochemical properties and a generalized analytical workflow for the chemical compound this compound, targeted towards researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a halogenated imidazole derivative.[1] The fundamental molecular details of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₃HBrCl₂N₂[2][3] |

| Molecular Weight | 215.86 g/mol [3] |

| IUPAC Name | This compound[2] |

| CAS Number | 16076-27-0[2][3] |

Generalized Experimental Protocol for Characterization

The following outlines a standard methodology for the characterization and purity assessment of a synthesized or procured sample of this compound.

1. Spectroscopic Analysis:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: To confirm the presence and chemical environment of the single proton on the imidazole ring.

- ¹³C NMR: To identify the three distinct carbon atoms in the molecule.

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Data Acquisition: Acquire spectra on a 400 MHz or higher NMR spectrometer.

- Mass Spectrometry (MS):

- To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine atoms.

- Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common methods.

- Expected Result: A characteristic isotopic cluster for the molecular ion [M+H]⁺ or [M-H]⁻ corresponding to the presence of one bromine and two chlorine atoms.

2. Chromatographic Analysis:

- High-Performance Liquid Chromatography (HPLC):

- To assess the purity of the compound.

- Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a typical starting point.

- Stationary Phase: A C18 reversed-phase column is commonly used.

- Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound.

- Gas Chromatography-Mass Spectrometry (GC-MS):

- An alternative for purity assessment and identification, particularly for volatile compounds.

- Column: A non-polar or medium-polarity capillary column.

- Carrier Gas: Helium or Hydrogen.

- Detection: Mass spectrometer to identify eluting peaks.

3. Physical Characterization:

- Melting Point Determination:

- To determine the melting point range of the solid compound, which is an indicator of purity.

- Apparatus: A standard melting point apparatus.

- Appearance:

- Visual inspection of the compound's physical state (e.g., crystalline solid, powder) and color.

Logical Workflow for Compound Analysis

The following diagram illustrates a typical workflow for the reception, analysis, and release of a chemical sample like this compound in a research or quality control setting.

Caption: A logical workflow for the analysis of this compound.

References

Discovery and history of halogenated imidazoles

An In-depth Technical Guide to the Discovery and History of Halogenated Imidazoles

Introduction

The journey of halogenated imidazoles begins with the initial synthesis of the parent imidazole ring in 1858 by German chemist Heinrich Debus, who produced it through the reaction of glyoxal and formaldehyde in ammonia.[1][2][3] This five-membered aromatic heterocycle, containing two nitrogen atoms, has since become a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active molecules and pharmaceuticals.[1][4] Imidazole and its derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[1][5]

The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) into the imidazole core is a key strategy in drug discovery. Halogenation significantly modifies the physicochemical properties of the parent molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7] This guide provides a comprehensive overview of the discovery, synthesis, and historical development of halogenated imidazoles, with a focus on their applications in medicinal chemistry.

Early Synthetic Methodologies for Halogenation

Historically, the synthesis of halogenated imidazoles involved direct halogenation of the imidazole ring. Early methods often utilized N-halogenosuccinimides as the halogenating agent in aqueous solvents.[8] However, these methods could be inefficient, sometimes leading to multiple halogenations and the formation of byproducts that were difficult to separate.[8][9]

A significant advancement in the synthesis of halogenated imidazoles was the development of a method utilizing alkali metal or alkaline earth metal hypohalites in the presence of a phase-transfer catalyst. This process offered a more controlled and industrially advantageous route to these valuable pharmaceutical intermediates.[8]

Experimental Protocol: Halogenation of Imidazoles via Hypohalite

This protocol is based on methodologies developed for the efficient synthesis of halogenated imidazoles.[8]

Objective: To synthesize a halogenated imidazole using an alkali metal hypohalite and a quaternary ammonium salt catalyst.

Materials:

-

Imidazole or a substituted imidazole derivative

-

Solvent (e.g., toluene, methanol, water, or a mixture)

-

Quaternary ammonium salt catalyst (e.g., tetrabutylammonium bromide)

-

Halogenating agent: Alkali metal hypohalite (e.g., sodium hypochlorite, sodium hypobromite) or alkaline earth metal hypohalite (e.g., calcium hypochlorite)

-

Reaction vessel equipped with a stirrer and temperature control

Procedure:

-

Charge the reaction vessel with the chosen solvent, the starting imidazole compound, and the quaternary ammonium salt catalyst.

-

Stir the mixture to ensure homogeneity.

-

Slowly add the alkali metal or alkaline earth metal hypohalite solution to the reaction mixture. The addition rate should be controlled to manage the reaction temperature.

-

Maintain the reaction temperature, typically between 60°C and 100°C, for a sufficient period to ensure complete conversion.[9]

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or HPLC).

-

Upon completion, cool the reaction mixture.

-

Filter the mixture to separate the product. If the product is in the filtrate, proceed with extraction using an appropriate organic solvent.

-

Purify the crude product by recrystallization or chromatography to obtain the desired halogenated imidazole.[9]

Caption: General workflow for the synthesis of halogenated imidazoles.

Halogenated Imidazoles in Medicinal Chemistry

The introduction of halogens has proven to be a powerful tool in the development of imidazole-based therapeutics across various disease areas.

Anticancer Agents: Tyrosine Kinase Inhibitors

A significant area of research has been the development of halogenated imidazoles as tyrosine kinase inhibitors (TKIs).[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Halogen atoms can enhance the binding affinity and selectivity of TKIs to their target kinases.[5]

Recently, a series of novel (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′- (halogenated)benzylidenebenzohydrazide derivatives were synthesized and evaluated for their anticancer activity.[5] Several of these compounds demonstrated potent cytotoxic effects against various cancer cell lines and significant inhibition of key kinases like EGFR, HER2, and CDK2.[5]

Experimental Protocol: General Synthesis of Halogenated Benzimidazole-Hydrazide Derivatives

This protocol is adapted from the multi-step synthesis of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives.[5]

Objective: To synthesize the final halogenated target compounds from a hydrazide intermediate and a halogen-substituted benzaldehyde.

Materials:

-

Hydrazide intermediate (e.g., 4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)benzohydrazide)

-

Various halogen-substituted benzaldehydes (e.g., 3-bromobenzaldehyde, 3-fluorobenzaldehyde)

-

Ethanol (as solvent)

-

Glacial acetic acid (as catalyst)

-

Reflux apparatus

Procedure:

-

Dissolve an equimolar mixture of the hydrazide intermediate and the specific halogen-substituted benzaldehyde in ethanol in a round-bottom flask.

-

Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain for an appropriate time (typically several hours), monitoring the reaction by TLC.

-

After completion, allow the mixture to cool to room temperature.

-

Collect the precipitated solid product by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Dry the final product under vacuum. The synthesis yields can range from 53% to 97%.[5]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀) and selectivity index (SI) of selected halogenated benzimidazole derivatives against various cancer cell lines.[5]

| Compound ID | Halogen Substitution | HCT-116 (Colon) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | WI-38 (Normal) IC₅₀ (µM) | Selectivity Index (SI) against HepG2 |

| 6c | 3-Bromo | 8.94 | 7.82 | 8.23 | 42.31 | 5.41 |

| 6d | 4-Bromo | 24.11 | 21.48 | 23.09 | 78.49 | 3.65 |

| 6h | 2-Fluoro | 12.33 | 9.89 | 10.15 | 71.11 | 7.19 |

| 6i | 3-Fluoro | 10.21 | 8.64 | 9.03 | 48.76 | 5.64 |

| 6j | 4-Fluoro | 19.87 | 17.53 | 18.92 | 65.34 | 3.73 |

| Sorafenib | - | 5.83 | 4.17 | 6.51 | 7.56 | 1.81 |

| Sunitinib | - | 24.06 | 11.23 | 19.78 | 74.65 | 6.65 |

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index (IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher value indicates greater selectivity for cancer cells.

Caption: Simplified signaling pathway inhibited by a halogenated TKI.

Anesthetic Agents

Etomidate, an imidazole-based intravenous anesthetic, has been used clinically for decades due to its rapid onset and high safety profile.[10] A significant drawback, however, is its inhibitory effect on corticoid synthesis. This has driven the development of halogenated etomidate derivatives designed as "soft drugs." These new compounds aim to retain the potent anesthetic effects while being rapidly metabolized to inactive forms, thus mitigating the adverse effects on corticoid function and allowing for faster recovery.[10]

Antimicrobial and Antiparasitic Agents

The utility of halogenation extends to the development of agents against infectious diseases.

-

Antiparasitic: Halogenated imidazole-thiosemicarbazides have been identified as highly effective inhibitors of Toxoplasma gondii proliferation in vitro.[6] Research has shown that the anti-Toxoplasma activity is significantly influenced by the type and position of the halogen, with larger halogens (bromo, iodo) often conferring greater potency.[6] This effect is partly attributed to increased lipophilicity, which can enhance cell permeability.[6]

-

Natural Marine Products: Marine organisms are a rich source of novel halogenated natural products. A deep-sea sponge, Axinella sp., produces brominated imidazoles, while a related chlorine-containing metabolite, 3-O-methyl massadine chloride, exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]

Quantitative Data: Antibacterial Activity of a Marine Halogenated Imidazole

The following table shows the antibacterial activity of 3-O-methyl massadine chloride, a chlorinated imidazole isolated from the sponge Axinella sp.[11]

| Bacterial Strain | Type | IC₅₀ (µM) |

| Staphylococcus aureus (ATCC 9144) | Gram-positive | 3.7 |

| Staphylococcus aureus (ATCC 25923) | Gram-positive | 4.2 |

| Bacillus subtilis (ATCC 6051) | Gram-positive | 2.6 |

| Bacillus subtilis (ATCC 6633) | Gram-positive | 2.2 |

| Escherichia coli (ATCC 11775) | Gram-negative | 4.4 |

| Pseudomonas aeruginosa (ATCC 10145) | Gram-negative | 4.9 |

The Role of Halogenation in Modifying Drug Properties

The deliberate inclusion of halogens is a cornerstone of modern medicinal chemistry. The effects are multifaceted and can be tailored by selecting the specific halogen and its position on the imidazole ring.

Caption: Logical relationships in drug design via halogenation.

Conclusion

From the initial synthesis of imidazole over 160 years ago, the journey to halogenated imidazoles represents a story of continuous innovation in chemical synthesis and medicinal chemistry. The strategic use of halogenation has transformed the simple imidazole scaffold into a versatile platform for developing potent and selective drugs. Early synthetic challenges have been overcome with more efficient and controlled methodologies, enabling the exploration of a vast chemical space. The resulting halogenated imidazoles have shown immense potential as anticancer, anesthetic, and antimicrobial agents, demonstrating that the targeted modification of a privileged structure remains a highly effective strategy in the ongoing quest for novel and improved therapeutics. Further research into novel halogenated imidazole structures, particularly those inspired by natural products, promises to yield the next generation of medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole - Wikipedia [en.wikipedia.org]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Metal complexes of backbone-halogenated imidazol-2-ylidenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JPH0441481A - Halogenation of imidazoles - Google Patents [patents.google.com]

- 9. CN106674121A - Preparation method of 4-halogen-1H-imidazole - Google Patents [patents.google.com]

- 10. CN110655490A - Halogenated imidazole compounds, preparation method and application - Google Patents [patents.google.com]

- 11. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dichloro-1H-imidazole from 4,5-dichloroimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Bromo-4,5-dichloro-1H-imidazole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The primary synthetic route involves the direct bromination of 4,5-dichloroimidazole. This document details the experimental protocol, reaction parameters, and quantitative data associated with this transformation.

Chemical Reaction and Properties

The synthesis of this compound is achieved through the electrophilic substitution of bromine at the C2 position of the imidazole ring of 4,5-dichloroimidazole.

Reaction Scheme:

A schematic representation of the bromination of 4,5-dichloroimidazole.

Physical and Chemical Properties:

The table below summarizes the key physical and chemical properties of the starting material and the final product.

| Property | 4,5-dichloroimidazole | This compound |

| Molecular Formula | C₃H₂Cl₂N₂ | C₃HBrCl₂N₂ |

| Molecular Weight | 136.97 g/mol | 215.86 g/mol [1] |

| Appearance | - | White to pale brown or pale grey crystals or powder[2] |

| Melting Point | - | 223 °C (decomposes)[1] |

| Assay | - | ≥96%[1] or ≥97.5 to ≤102.5% (Aqueous acid-base Titration)[2] |

| CAS Number | 15965-30-7 | 16076-27-0[1] |

Experimental Protocol

Materials:

-

4,5-dichloroimidazole

-

Molecular Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4,5-dichloroimidazole in dichloromethane. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of molecular bromine in dichloromethane to the cooled solution of 4,5-dichloroimidazole with continuous stirring. The addition should be dropwise to control the reaction temperature and prevent excessive side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.

-

Workflow Diagram:

A generalized workflow for the synthesis of this compound.

Safety Considerations

-

Molecular Bromine: Bromine is a highly toxic, corrosive, and volatile substance. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a fume hood and avoid inhalation or skin contact.

-

General Precautions: Standard laboratory safety practices should be followed throughout the experiment.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): MS can be used to determine the molecular weight of the product and confirm its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Melting Point Analysis: The melting point of the purified product can be compared to the literature value to assess its purity.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets (SDS) and perform a thorough risk assessment before undertaking this synthesis. The provided experimental protocol is a general guideline and may require optimization for specific laboratory conditions and desired product purity.

References

A Deep Dive into the Core Building Blocks of Nitroimidazole Drugs

For Researchers, Scientists, and Drug Development Professionals

Nitroimidazole-based drugs represent a critical class of synthetic antimicrobial agents, renowned for their efficacy against anaerobic bacteria and various protozoa.[] Since the discovery of azomycin (2-nitroimidazole) as a natural product in the 1950s, this scaffold has become a cornerstone in the development of life-saving therapies for infectious diseases and even cancers.[2] This technical guide explores the essential structural components, key modifications, and the underlying principles that govern the activity of these vital therapeutic agents.

The Nitroimidazole Core: The Engine of Activity

The fundamental building block of all nitroimidazole drugs is the nitroimidazole ring itself. This aromatic heterocycle is the pharmacophore responsible for the drug's mechanism of action. The position of the nitro (-NO2) group on the imidazole ring is a critical determinant of the compound's biological properties.

-

2-Nitroimidazoles: The first discovered nitroimidazole, azomycin, belongs to this class.[2] Drugs like benznidazole, used to treat Chagas disease, are also 2-nitroimidazole derivatives.[2]

-

4- and 5-Nitroimidazoles: From a pharmaceutical standpoint, 4- and 5-nitroimidazole structures are often considered equivalent due to rapid tautomeric interconversion.[3] The vast majority of clinically successful nitroimidazole drugs, including metronidazole, tinidazole, and ornidazole, are 5-nitroimidazole derivatives.[][3] These are widely used against anaerobic bacterial and protozoal infections.[]

The core mechanism of action relies on the reductive activation of the nitro group. These drugs are prodrugs that passively diffuse into microbial cells.[4] Inside susceptible anaerobic organisms, which have a low redox potential, the nitro group is reduced by enzymes like nitroreductases.[] This process, often involving coenzymes like FMN or FAD, generates highly reactive, short-lived cytotoxic intermediates, including the nitro radical anion.[][5] These intermediates then covalently bind to and disrupt the helical structure of DNA, causing strand breaks and leading to cell death.[][4]

Key Building Blocks and Structure-Activity Relationships (SAR)

The versatility and therapeutic success of nitroimidazoles stem from the strategic modification of the core scaffold at various positions. These modifications, or "building blocks," are crucial for tuning the drug's pharmacokinetic properties, spectrum of activity, and toxicity profile.

The general structure can be visualized as follows:

Caption: Key modification points on the 5-nitroimidazole scaffold.

1. Substituents at the N-1 Position:

Modifications at the N-1 position of the imidazole ring are the most common strategy for developing new derivatives. This position primarily influences the drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Alkyl Chains with Functional Groups: The simplest structural requirement for activity in 5-nitroimidazoles is a 1-alkyl-5-nitroimidazole unit.[6] For instance, metronidazole features a 1-(2-hydroxyethyl) group. Altering this side chain significantly impacts the drug's half-life and distribution.

-

Tinidazole: Replaces the hydroxyl group with an ethylsulfonyl group, resulting in a longer half-life compared to metronidazole.[]

-

Ornidazole: Contains a 1-(3-chloro-2-hydroxypropyl) side chain, also contributing to a prolonged half-life.[]

-

Secnidazole: Possesses a 1-(2-hydroxypropyl) group.[6]

-

2. Substituents at the C-2 Position:

The substituent at the C-2 position is critical for modulating the potency and spectrum of activity.

-

Methyl Group: A 2-methyl group is a common feature in many potent 5-nitroimidazole drugs, including metronidazole, tinidazole, and ornidazole.[]

-

Other Scaffolds: More complex building blocks can be introduced at this position. For example, linking a 1,3,4-oxadiazole scaffold to the nitroimidazole core has been shown to produce potent inhibitors of bacterial enzymes like FabH.[7]

3. The Nitro Group Position (C4/C5):

The nitro group is indispensable for the activity of all compounds in this class.[8] Its primary role is to act as an electron acceptor for reductive activation. While most clinical drugs are 5-nitroimidazoles, research into 4-nitroimidazoles has yielded potent antitubercular agents like PA-824 (Pretomanid).[9][10]

-

Key Determinants for Aerobic Activity: For antitubercular 4-nitroimidazoles, specific structural features are required for activity against aerobic Mycobacterium tuberculosis. These include a bicyclic oxazine ring fused to the imidazole, a lipophilic tail, and an oxygen atom at the 2-position of the oxazine ring.[8][9]

Pharmacokinetic Properties of Key Nitroimidazoles

The choice of building blocks directly translates to the clinical performance of the drug. The following table summarizes key pharmacokinetic parameters for common nitroimidazole drugs.

| Drug | N-1 Side Chain | Half-Life (hours) | Bioavailability (Oral) | Plasma Protein Binding |

| Metronidazole | -(CH₂)₂-OH | 7-8[] | >80%[] | <20%[11] |

| Tinidazole | -(CH₂)₂-SO₂-C₂H₅ | 12-14[] | ~90%[12] | <12%[] |

| Ornidazole | -CH₂-CH(OH)-CH₂Cl | 14-15[] | ~90%[] | <15%[] |

| Secnidazole | -CH₂-CH(OH)-CH₃ | ~17[5] | N/A | N/A |

Data compiled from multiple sources.[][5][11][12]

Signaling Pathways and Experimental Workflows

Mechanism of Action: Reductive Activation Pathway

The efficacy of nitroimidazoles is contingent upon their activation within the target pathogen. This pathway is most efficient in the low-oxygen (anaerobic) environments where these pathogens thrive.

Caption: Reductive activation pathway of nitroimidazole drugs in anaerobic cells.

General Synthetic Workflow

The synthesis of novel nitroimidazole derivatives often follows a multi-step process starting from a commercially available core structure, such as metronidazole or 2-nitroimidazole.

Caption: A generalized workflow for the synthesis of new nitroimidazole analogs.

Experimental Protocols

Example Protocol 1: Synthesis of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl benzenesulfonate

This protocol describes the activation of the hydroxyl group on the N-1 side chain of metronidazole, a common first step for further derivatization.

-

Objective: To synthesize an intermediate where the hydroxyl group of metronidazole is converted to a good leaving group (benzenesulfonate).

-

Procedure:

-

A solution of metronidazole (10 g, 58.47 mmol) is prepared in dry pyridine and cooled in an ice bath.[13]

-

Benzene sulfonyl chloride (8.1 mL, 63.8 mmol) is added dropwise to the cooled solution.[13]

-

The reaction mixture is stirred for 24 hours at room temperature.[13]

-

The resulting solution is then diluted with an ice/water mixture.[13]

-

The obtained solid product is collected and washed several times with water to yield the final product.[13]

-

-

Characterization: The product structure is confirmed using Infrared (IR) spectroscopy, with characteristic peaks expected for the NO2 groups (1520, 1380 cm⁻¹) and SO2 group (1340, 1180 cm⁻¹).[13]

Example Protocol 2: Synthesis of 1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-arylthioureas

This protocol demonstrates the addition of a new building block (aryl isothiocyanate) to a modified nitroimidazole core.

-

Prerequisite: Synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride from metronidazole.[14]

-

Procedure:

-

The starting material, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride, is reacted with various arylisothiocyanates.[14]

-

-

Outcome: This reaction yields a series of 1-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]-3-arylthioureas.[14]

-

Characterization: Structural elucidation is performed using IR, ¹H-NMR, and Mass Spectrometry, along with elemental analysis.[14]

Example Protocol 3: Antimicrobial Susceptibility Testing

-

Objective: To determine the Minimum Inhibitory Concentration (MIC) of newly synthesized compounds against target pathogens (e.g., Helicobacter pylori).

-

Method: The agar twofold serial dilution method is employed according to guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][15]

-

Procedure:

-

A range of concentrations of the test compounds (e.g., 0.016 to 512 µg/mL) are prepared in Muller Hinton agar medium supplemented with 5% sheep blood.[13][15]

-

A fresh saline suspension of the clinically isolated bacterial strain, with turbidity corresponding to a 2 McFarland standard, is prepared.[13][15]

-

Five microliters of the bacterial suspension are inoculated onto the agar plates containing the test compounds.[13][15]

-

The plates are incubated under appropriate conditions (e.g., for H. pylori, 5% CO₂ for 72 hours at 37°C).[13][15]

-

The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.[13][15]

-

Conclusion

The nitroimidazole scaffold is a remarkably versatile and enduring building block in medicinal chemistry. Its activity is fundamentally linked to the reductive activation of the nitro group, a mechanism that is highly effective against anaerobic organisms. The strategic modification of the core structure, particularly at the N-1 and C-2 positions, allows for the fine-tuning of pharmacokinetic properties and the expansion of the activity spectrum. By understanding the interplay between these core building blocks and their resulting biological and chemical properties, researchers can continue to design and develop next-generation nitroimidazole drugs to combat emerging resistance and address unmet medical needs.

References

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 4. lecturio.com [lecturio.com]

- 5. academic.oup.com [academic.oup.com]

- 6. jocpr.com [jocpr.com]

- 7. Design, synthesis and antimicrobial activities of nitroimidazole derivatives containing 1,3,4-oxadiazole scaffold as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial activity and pharmacokinetics of nitroimidazoles. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. brieflands.com [brieflands.com]

- 14. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sid.ir [sid.ir]

Initial Biological Screening of 2-Bromo-4,5-dichloro-1H-imidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of 2-Bromo-4,5-dichloro-1H-imidazole derivatives. This class of halogenated imidazoles holds significant potential in the development of new therapeutic agents. This document outlines the core methodologies for evaluating their anticancer, antimicrobial, and antifungal activities, supported by data presentation formats and visualizations to facilitate research and development efforts.

Introduction

Imidazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of halogen atoms, such as bromine and chlorine, to the imidazole ring can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. The this compound scaffold is of particular interest due to the potential for synergistic or enhanced biological activity conferred by the specific halogenation pattern. This guide details the foundational screening protocols to assess the therapeutic promise of novel derivatives based on this core structure.

Anticancer Activity Screening

The evaluation of novel compounds for their cytotoxic effects against cancer cell lines is a critical first step in anticancer drug discovery. Silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have demonstrated notable anticancer activity against various human cancer cell lines.[1][2][3]

Data Presentation: In Vitro Anticancer Activity

The results of anticancer screening are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viability of a cancer cell population by 50%.

Table 1: Anticancer Activity of 4,5-Dichloro-1H-imidazole Derivatives

| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | Ag(I) N-heterocyclic carbene complex | OVCAR-3 (Ovarian) | ~15 | [1][2][3] |

| 1 | Ag(I) N-heterocyclic carbene complex | MB157 (Breast) | ~10 | [1][2][3] |

| 1 | Ag(I) N-heterocyclic carbene complex | Hela (Cervical) | >50 | [1][2][3] |

| 2 | Ag(I) N-heterocyclic carbene complex | OVCAR-3 (Ovarian) | ~20 | [1][2][3] |

| 2 | Ag(I) N-heterocyclic carbene complex | MB157 (Breast) | ~10 | [1][2][3] |

| 2 | Ag(I) N-heterocyclic carbene complex | Hela (Cervical) | >50 | [1][2][3] |

| 3 | Ag(I) N-heterocyclic carbene complex | OVCAR-3 (Ovarian) | ~25 | [1][2][3] |

| 3 | Ag(I) N-heterocyclic carbene complex | MB157 (Breast) | ~10 | [1][2][3] |

| 3 | Ag(I) N-heterocyclic carbene complex | Hela (Cervical) | >50 | [1][2][3] |

Note: The imidazolium salt precursors showed no activity against the tested cancer cell lines.[1][3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Experimental Workflow

Detailed Steps:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells containing the cells.

-

Incubation: Incubate the plates for a period of 48 to 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2 to 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as SDS in dilute HCl, to dissolve the formazan crystals.[1][3]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity Screening

Halogenated imidazole derivatives are known to possess antimicrobial properties. The initial screening of this compound derivatives should involve determining their activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation: In Vitro Antimicrobial Activity

The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Antimicrobial Activity of this compound Derivatives (Example Format)

| Compound ID | Derivative Structure | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) |

| Example-1 | N-substituted derivative | ||||

| Example-2 | Thio-substituted derivative | ||||

| Ciprofloxacin | (Standard) |

Experimental Protocols

Two common methods for determining antimicrobial activity are the broth microdilution method for MIC determination and the agar disc-diffusion method for preliminary screening.

3.2.1. Broth Microdilution Method for MIC Determination

Detailed Steps:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

3.2.2. Agar Disc-Diffusion Method

This method is a qualitative or semi-quantitative test for antimicrobial susceptibility.

Detailed Steps:

-

Inoculation: A standardized inoculum of the test bacterium is uniformly spread onto the surface of an agar plate.

-

Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition: The antimicrobial activity is determined by measuring the diameter of the zone of complete inhibition around each disc.

Antifungal Activity Screening

The antifungal potential of imidazole derivatives is well-established. Initial screening should assess the activity of this compound derivatives against common pathogenic fungi.

Data Presentation: In Vitro Antifungal Activity

Similar to antimicrobial screening, antifungal activity is reported as the Minimum Inhibitory Concentration (MIC).

Table 3: Antifungal Activity of this compound Derivatives (Example Format)

| Compound ID | Derivative Structure | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) |

| Example-1 | N-substituted derivative | ||

| Example-2 | Thio-substituted derivative | ||

| Fluconazole | (Standard) |

Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility

The broth microdilution method, as described for bacteria, can be adapted for fungi.

Detailed Steps:

-

Serial Dilution: Perform two-fold serial dilutions of the test compounds in a suitable broth medium for fungi (e.g., RPMI-1640).

-

Inoculum Preparation: Prepare a standardized fungal spore or yeast suspension.

-

Inoculation: Inoculate each well with the fungal suspension.

-

Incubation: Incubate the plates under appropriate conditions for fungal growth (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways affected by this compound derivatives are a subject for further investigation, the broader class of halo-imidazoles offers insights into potential mechanisms.

General Mechanism of Antifungal Halo-imidazoles

Many antifungal imidazoles function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately, fungal cell death.

References

- 1. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Literature review on the synthesis of substituted imidazoles

An In-depth Technical Guide to the Synthesis of Substituted Imidazoles

For researchers, scientists, and professionals in drug development, the imidazole nucleus is a privileged scaffold due to its presence in numerous biologically active compounds.[1][2][3][4][5] This guide provides a comprehensive literature review of key synthetic methodologies for substituted imidazoles, with a focus on practical application. It includes detailed experimental protocols, comparative data, and visualizations of reaction pathways to aid in the design and execution of synthetic strategies.

Multi-Component Reactions for Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient for creating molecular complexity from simple starting materials in a single step. Several named reactions are central to the synthesis of substituted imidazoles.

The Debus-Radziszewski Imidazole Synthesis

The Debus-Radziszewski synthesis is a cornerstone for the preparation of 2,4,5-trisubstituted imidazoles.[1][6][7][8][9] It involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[6] This method is used commercially for the production of several imidazoles.[6][9]

A general workflow for this synthesis involves the reaction of a dicarbonyl compound with ammonia to form a diimine intermediate. This intermediate then condenses with an aldehyde to yield the final imidazole product.[6][9][10]

Caption: General workflow for the Debus-Radziszewski imidazole synthesis.

This protocol is adapted from a method utilizing cupric chloride as a catalyst under microwave irradiation.[11]

-

Reactant Mixture: In a reaction vessel, combine the 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), an aldehyde (1 mmol), ammonium acetate (2.5 mmol), and a catalytic amount of cupric chloride (CuCl₂·2H₂O, 10 mol%).

-

Microwave Irradiation: Expose the mixture to microwave irradiation for a specified time (e.g., 12 minutes).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Pour the cooled reaction mixture into ice water. The crude product will precipitate and can be collected by filtration. Recrystallize the solid from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.[11]

The following table summarizes the synthesis of various 2,4,5-trisubstituted imidazoles using different catalysts and conditions.

| Entry | Aldehyde | Dicarbonyl | Catalyst | Conditions | Time | Yield (%) |

| 1 | Benzaldehyde | Benzil | CuCl₂·2H₂O | Microwave | 12 min | 92 |

| 2 | 4-Methoxybenzaldehyde | Benzil | CuCl₂·2H₂O | Microwave | 12 min | 92 |

| 3 | Benzaldehyde | Benzil | MoO₃/SiO₂ | Reflux in Acetonitrile | - | 95 |

| 4 | Various Aldehydes | Benzil | HBF₄–SiO₂ | - | - | Good to Excellent |

| 5 | Aromatic Aldehydes | Benzil/Benzoin | (4-sulfobutyl)tris(4-sulfophenyl) phosphonium hydrogen sulfate | Solvent-free | Short | Excellent |

Data sourced from multiple studies for comparison.[11][12][13][14]

Van Leusen Imidazole Synthesis

The Van Leusen reaction is a versatile method for preparing imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[15] This can be performed as a three-component reaction where the aldimine is generated in situ from an amine and an aldehyde.[15]

The mechanism involves the base-induced cycloaddition of TosMIC to the carbon-nitrogen double bond of the imine. The resulting intermediate eliminates p-toluenesulfinic acid to form the imidazole ring.[15]

Caption: Logical flow of the Van Leusen three-component imidazole synthesis.

This general protocol is based on the principles described by Van Leusen.[15]

-

Aldimine Formation (in situ): In a suitable solvent, mix the aldehyde and a primary amine. Allow the mixture to react for approximately 30 minutes to form the aldimine.

-

Cycloaddition: Add tosylmethyl isocyanide (TosMIC) to the reaction mixture containing the in situ generated aldimine.

-

Base Addition: Add a suitable base to facilitate the cycloaddition and subsequent elimination.

-

Reaction Progression: Stir the reaction at an appropriate temperature until completion, monitoring by a suitable technique (e.g., TLC).

-

Work-up and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, and purify by chromatography or recrystallization.

Synthesis from α-Haloketones

A widely employed method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of α-haloketones with amidines.[1][8][16][17] This approach is particularly valuable due to the ready availability of the starting materials.[16][17]

This optimized and scalable protocol avoids the use of chlorinated solvents.[16][17]

-

Reactant Preparation: Dissolve the amidine in a mixture of tetrahydrofuran (THF) and water in the presence of potassium bicarbonate.

-

Addition of α-Haloketone: Prepare a solution of the α-bromo or α-chloro ketone in THF. Add this solution dropwise to the vigorously refluxing amidine solution.

-

Reaction Monitoring: Continue heating at reflux until the reaction is complete, as determined by HPLC or TLC analysis.

-

Isolation of Crude Product: Remove the THF by distillation. The product will crystallize from the remaining aqueous solution. Collect the solid by filtration and wash with water.

-

Purification: The crude product can be further purified by recrystallization or by creating a slurry in a suitable solvent mixture (e.g., isopropyl ether/hexanes) to remove impurities.[17]

| Entry | Amidine | α-Haloketone | Yield (%) | Purity (%) |

| 1 | 4-Methoxybenzamidine | 2-Bromo-1-(4-methoxyphenyl)ethanone | 91 | >98 |

| 2 | Benzamidine | 2-Bromo-1-phenylethanone | 88 | >99 |

| 3 | Pyridine-4-carboximidamide | 2-Bromo-1-phenylethanone | 83 | >99 |

| 4 | Benzamidine | Chloroacetone | 83 | >99 |

Data adapted from Murry, J. A., et al. (2001). Org. Synth. 78, 91.[16][17]

Marckwald Synthesis

The Marckwald synthesis is a valuable route for the preparation of 2-mercaptoimidazoles (imidazole-2-thiones) from α-amino ketones or α-amino aldehydes and potassium thiocyanate or alkyl isothiocyanates.[1][7][8] The resulting 2-mercaptoimidazoles can then be desulfurized to yield the corresponding imidazoles.[1][18]

Caption: Workflow of the Marckwald synthesis and subsequent desulfurization.

This protocol is a general procedure for the synthesis of fused imidazole-2-thiones.[18]

-

Reaction Setup: To a stirred solution of the α-amino ketone (1 equivalent) in water, add potassium thiocyanate (KSCN, 3 equivalents).

-

Heating: Heat the resulting mixture at 90 °C for 16 hours.

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate.

-

Purification: Collect the solid product by filtration, wash it with cold water, and dry under reduced pressure to afford the pure imidazole-2-thione.[18]

Conclusion

The synthesis of substituted imidazoles is a rich and diverse field with a variety of powerful methodologies at the disposal of the synthetic chemist. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Multi-component reactions like the Debus-Radziszewski and Van Leusen syntheses offer high efficiency for building complex imidazoles. The synthesis from α-haloketones provides a reliable route to 2,4-disubstituted imidazoles, while the Marckwald synthesis is useful for accessing 2-unsubstituted imidazoles via a thione intermediate. The continued development of new catalysts and reaction conditions, particularly in the realm of green chemistry, promises to further expand the toolkit for preparing these vital heterocyclic compounds.[19][20]

References

- 1. wjpsonline.com [wjpsonline.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 8. jetir.org [jetir.org]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An efficient and eco-compatible multicomponent synthesis of 2,4,5-trisubstituted imidazole derivatives using modified-silica-coated cobalt ferrite nanoparticles with tungstic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 20. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Synthesis of 2-Bromo-4,5-dichloro-1H-imidazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-Bromo-4,5-dichloro-1H-imidazole, a key halogenated imidazole derivative. This compound serves as a valuable intermediate in the development of novel therapeutic agents and other specialized chemical applications. The following sections detail the synthesis protocol, including the necessary reagents and conditions, characterization data, and potential applications.

Introduction

This compound is a heterocyclic compound featuring a five-membered imidazole ring substituted with one bromine and two chlorine atoms. The presence of these halogen atoms provides multiple reactive sites for further chemical modifications, making it an important building block in medicinal chemistry and materials science. Notably, it is a precursor in the synthesis of compounds with potential insecticidal activity.[1] The strategic placement of the halogens allows for selective functionalization, enabling the generation of diverse molecular libraries for drug discovery programs.

Synthesis Protocol

The established method for the synthesis of this compound is the direct bromination of 4,5-dichloroimidazole.[1] This electrophilic aromatic substitution reaction targets the C2 position of the imidazole ring, which is activated towards electrophilic attack.

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 4,5-Dichloroimidazole | ≥98% | Commercially Available |

| Bromine (Br₂) | Reagent Grade | Commercially Available |

| Acetic Acid (glacial) | ACS Grade | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Commercially Available |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

Experimental Procedure:

A detailed, step-by-step protocol for the synthesis of this compound is provided below. This protocol is based on analogous bromination reactions of imidazole derivatives and should be adapted and optimized as necessary.

-

Reaction Setup: In a fume hood, dissolve 4,5-dichloroimidazole (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.